4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile
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Overview
Description
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of 4,8-dimethyl-2-nona-3,7-dienenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or aldehydes.
Scientific Research Applications
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile exerts its effects involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can participate in various chemical reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dimethyl-2-[(trimethylsilyl)oxy]-4-vinyl-7-nonen-3-ol
- 6,6-Dimethyl-9-(trimethylsilyl)-1-nonen-8-yn-5-ol
- 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-7-(trimethylsilyl)-6-heptyn-3-ol
Uniqueness
4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of both the trimethylsilyl and nitrile groups allows for versatile chemical transformations and protective strategies in synthetic chemistry.
Properties
CAS No. |
74796-56-8 |
---|---|
Molecular Formula |
C14H25NOSi |
Molecular Weight |
251.44 g/mol |
IUPAC Name |
4,8-dimethyl-2-trimethylsilyloxynona-3,7-dienenitrile |
InChI |
InChI=1S/C14H25NOSi/c1-12(2)8-7-9-13(3)10-14(11-15)16-17(4,5)6/h8,10,14H,7,9H2,1-6H3 |
InChI Key |
CWTGYUZZEGZIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(C#N)O[Si](C)(C)C)C)C |
Origin of Product |
United States |
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